Na+,K+-ATPase Inhibition: Methyl Ester Shows 25-Fold Lower Potency Than Free Acid
The methyl ester derivative of ent-kaur-16-en-19-oic acid exhibits a 25-fold reduction in Na+,K+-ATPase inhibitory potency compared to the parent acid. In a direct head-to-head comparison using crude enzyme from rat brain, the methyl ester (target compound) showed an IC50 of 5.5 × 10⁻⁴ M, versus 2.2 × 10⁻⁵ M for the free acid . Other semi-synthetic derivatives (alcohol, epoxy, and hydroxy analogs) all showed similarly weak activity (IC50 ~4.8–6.0 × 10⁻⁴ M), confirming that the free carboxyl group is essential for potent enzyme inhibition.
| Evidence Dimension | Na+,K+-ATPase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.5 × 10⁻⁴ M (550 µM) |
| Comparator Or Baseline | ent-kaur-16-en-19-oic acid (free acid): IC50 = 2.2 × 10⁻⁵ M (22 µM); other derivatives: IC50 = 4.8–6.0 × 10⁻⁴ M |
| Quantified Difference | 25-fold lower potency vs. free acid; comparable to other ester/alcohol derivatives |
| Conditions | Crude enzyme Na+,K+-ATPase from rat brain; in vitro assay |
Why This Matters
For researchers studying Na+,K+-ATPase modulation, the methyl ester serves as a negative control or a prodrug strategy compound, offering a distinct pharmacological profile compared to the potent free acid.
